molecular formula C10H9N3O2 B2359488 4-[(Cyanoacetyl)amino]benzamide CAS No. 445254-45-5

4-[(Cyanoacetyl)amino]benzamide

Cat. No. B2359488
CAS RN: 445254-45-5
M. Wt: 203.201
InChI Key: YUSXGCNFQGZARX-UHFFFAOYSA-N
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Description

4-[(Cyanoacetyl)amino]benzamide is a chemical compound with the molecular formula C10H9N3O2. It is a derivative of benzamide, which is an important class of compounds in medicinal chemistry .


Synthesis Analysis

The synthesis of benzamides, including 4-[(Cyanoacetyl)amino]benzamide, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of 4-[(Cyanoacetyl)amino]benzamide can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .


Chemical Reactions Analysis

4-[(Cyanoacetyl)amino]benzamide, as a derivative of benzamide, can participate in a variety of chemical reactions. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

Benzamides, including 4-[(Cyanoacetyl)amino]benzamide, generally have high boiling points and melting points . The lower members of the series are soluble in water .

Scientific Research Applications

Safety and Hazards

While specific safety data for 4-[(Cyanoacetyl)amino]benzamide was not found, benzamides are generally considered hazardous. They can be harmful if swallowed and are suspected of causing genetic defects .

Future Directions

The future directions for 4-[(Cyanoacetyl)amino]benzamide could involve further exploration of its potential biological activities and its use in the synthesis of novel heterocyclic compounds . Its synthesis process could also be optimized for better yield and efficiency .

properties

IUPAC Name

4-[(2-cyanoacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-6-5-9(14)13-8-3-1-7(2-4-8)10(12)15/h1-4H,5H2,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSXGCNFQGZARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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